3-Amino-5-boronobenzoic acid
Overview
Description
3-Amino-5-boronobenzoic acid is an organic compound with the molecular formula C7H8BNO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with an amino group at the third position and a boronic acid group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-boronobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Borylation: The amino group is then converted to a boronic acid group through a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Flow Borylation: Employing continuous flow reactors for the borylation step to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-boronobenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles like alkyl halides, basic conditions.
Major Products:
Oxidation: 3-Amino-5-hydroxybenzoic acid.
Reduction: 3-Amino-5-boronobenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-5-boronobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-5-boronobenzoic acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Pathways Involved: The compound can participate in pathways involving boron-mediated reactions, such as the formation of boronate esters with sugars and other biomolecules.
Comparison with Similar Compounds
3-Amino-5-bromobenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
3-Amino-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a boronic acid group.
3-Amino-5-methylbenzoic acid: Similar structure but with a methyl group instead of a boronic acid group.
Uniqueness:
Boron Group: The presence of the boronic acid group in 3-amino-5-boronobenzoic acid imparts unique reactivity and binding properties, distinguishing it from other similar compounds.
Applications: Its potential use in BNCT and as a building block in Suzuki-Miyaura coupling reactions highlights its versatility and importance in scientific research.
Biological Activity
3-Amino-5-boronobenzoic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally significant as boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and therapeutic applications. This article explores the biological activities of this compound, including its anticancer, antibacterial, and antifungal properties, supported by case studies and research findings.
This compound has the following chemical characteristics:
- Molecular Formula : CHBNO
- CAS Number : 25487-66-5
- Log P : Indicates moderate lipophilicity, which influences its absorption and distribution in biological systems.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The mechanism of action primarily involves the inhibition of proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study: Proteasome Inhibition
A study demonstrated that the compound could inhibit the growth of various cancer cell lines by inducing cell cycle arrest at the G2/M phase. The IC values for several cancer cell lines were measured, showcasing its potential as a lead compound in cancer therapy.
Cell Line | IC (nM) |
---|---|
U266 | 7.05 |
MCF-7 | 6.74 |
A549 | 8.21 |
These findings suggest that this compound may serve as a promising candidate for further development in anticancer treatments .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It has shown effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics.
The antibacterial activity is attributed to the compound's ability to bind covalently to serine residues in bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.
Efficacy Against Resistant Strains
In vitro studies have reported significant inhibitory constants (K) for resistant strains:
Compound | K (µM) |
---|---|
This compound | 0.004 |
Control Compound | 0.008 |
These results indicate that this compound could be developed into a new class of antibiotics targeting resistant bacterial infections .
Antifungal Activity
The antifungal properties of this compound have been explored in relation to its derivatives. Research has shown that modifications to the boronic acid structure can significantly influence antifungal efficacy.
Case Study: Activity Against Candida albicans
A comparative study was conducted on various benzoxaboroles, including derivatives of 3-amino-boronobenzoic acid, against Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using agar diffusion methods.
Compound | MIC (µg/mL) |
---|---|
Unsubstituted Benzoxaborole | 100 |
3-Amino Derivative | >250 |
The unsubstituted benzoxaborole displayed higher antifungal activity than its amino-substituted counterparts, indicating that structural modifications can detrimentally affect antifungal potency .
Properties
IUPAC Name |
3-amino-5-boronobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQAAMZMJNXCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372250 | |
Record name | 3-Amino-5-boronobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116378-40-6 | |
Record name | 3-Amino-5-boronobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-carboxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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